4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing sulfur. This particular compound has a chlorine atom at the 4-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 2-position on the benzo[b]thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be chlorinated to introduce the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxo-benzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 4-chloro-3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair. By downregulating Mcl-1, the compound induces apoptosis in cancer cells and enhances the efficacy of other anticancer agents .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- 3-Hydroxybenzo[b]thiophene-2-carboxylic acid
- 4-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
Comparison
4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzo[b]thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the hydroxyl group enhances its solubility and potential for hydrogen bonding, while the chlorine atom increases its electrophilicity, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C9H5ClO3S |
---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
4-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClO3S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
JHAHEKBDHGFJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.